AC-430

概要

説明

AC-430は、ジャヌスキナーゼ2(JAK2)の強力かつ選択的な小分子阻害剤として研究されています。 これは、現在ダイイチ・サントリーが所有するアンビット・バイオサイエンスによって、がんや自己免疫疾患の治療のために開発されています 。 This compoundは®光学異性体ですが、(S)異性体とラセミ体も特許明細書で議論されています .

作用機序

生化学分析

Biochemical Properties

AC-430 plays a crucial role in biochemical reactions by inhibiting the activity of JAK2, a tyrosine-protein kinase involved in various signaling pathways . This inhibition affects several downstream processes, including cell proliferation and differentiation. This compound interacts with JAK2 by binding to its active site, thereby preventing the phosphorylation of key substrates . This interaction is highly specific, making this compound a valuable tool for studying JAK2-related pathways and diseases.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are critical for cell growth and survival . This disruption leads to altered gene expression and changes in cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation . Additionally, this compound affects immune cells by modulating cytokine signaling, which can influence immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT proteins, which are essential for transmitting signals from cytokine receptors to the nucleus . As a result, this compound can modulate gene expression and cellular responses to external stimuli. The specificity of this compound for JAK2 over other kinases is a key factor in its effectiveness and reduced off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro experiments have demonstrated that this compound can maintain its inhibitory effects on JAK2 for several hours, but prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vivo have indicated that this compound can have sustained effects on cellular function, although the exact duration of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits JAK2 activity without causing significant toxicity . Higher doses can lead to adverse effects, including hematological abnormalities and organ toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits. These findings highlight the importance of optimizing dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with JAK2 . By inhibiting JAK2, this compound can affect the metabolism of cytokines and growth factors that rely on JAK2 signaling . This inhibition can alter metabolic flux and the levels of various metabolites, impacting cellular energy production and biosynthesis . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments where JAK2 is localized . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its target, JAK2, which is found in the cytoplasm and associated with the cell membrane . This compound can localize to these areas, where it exerts its inhibitory effects on JAK2 . Post-translational modifications and targeting signals may also influence the distribution of this compound within cells, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

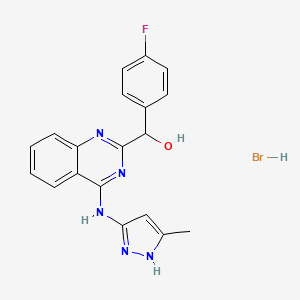

準備方法

(4-フルオロフェニル)(4-(5-メチル-1H-ピラゾール-3-イルアミノ)キナゾリン-2-イル)メタノールの臭化水素酸塩の合成には、AC-430の調製が含まれます。 反応条件には、エタノールと水中の臭化水素を用いて還流する条件が含まれます 。 工業生産方法は、入手可能な文献では詳しく説明されていませんが、通常、化合物の純度と効力を確保するために、複数の工程が含まれます。

化学反応の分析

AC-430は、以下を含むさまざまな種類の化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる。

還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれる。

置換: この反応は、ある原子または原子団を別の原子または原子団と置き換えることを含む。一般的な試薬には、ハロゲンまたは求核剤が含まれる。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキナゾリン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

This compoundは、以下を含むさまざまな科学研究への応用について調査されています。

化学: JAK2阻害剤として、this compoundはシグナル伝達経路と酵素阻害の研究に使用される。

生物学: それは、JAK2が細胞プロセスにおいて果たす役割とその病気における影響を理解するために使用される。

科学的研究の応用

AC-430 has been investigated for various scientific research applications, including:

Chemistry: As a JAK2 inhibitor, this compound is used in the study of signal transduction pathways and enzyme inhibition.

Biology: It is used to understand the role of JAK2 in cellular processes and its implications in diseases.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery research.

類似化合物との比較

AC-430は、JAK2阻害剤としての高い選択性と効力によって独特です。類似の化合物には以下が含まれます。

ルキソリチニブ: 骨髄線維症や真性多血症の治療に使用される別のJAK2阻害剤。

トファシチニブ: 関節リウマチや乾癬性関節炎の治療に使用されるJAK阻害剤。

バリシチニブ: 関節リウマチの治療に使用されるJAK阻害剤。

特性

IUPAC Name |

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLABSVIPVOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

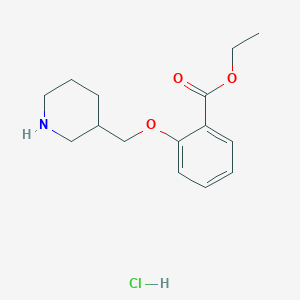

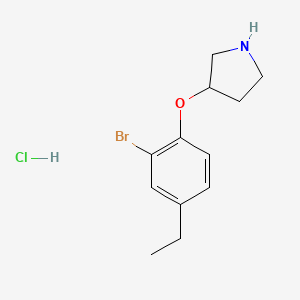

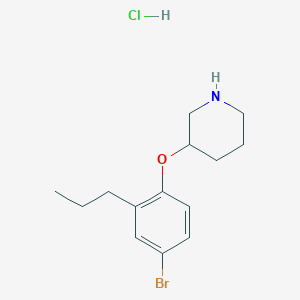

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

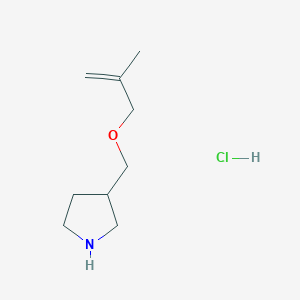

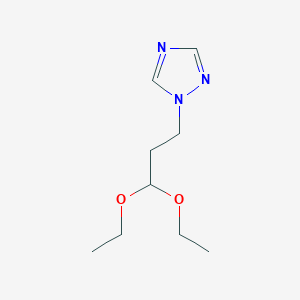

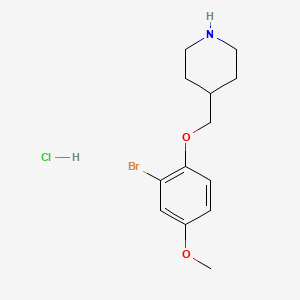

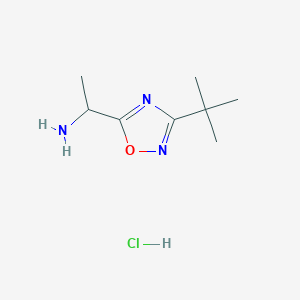

Feasible Synthetic Routes

Q1: What is the impact of Glenium® ACE 430 on concrete freeze-thaw resistance compared to naphthalene-formaldehyde superplasticizers?

A: Research indicates that when concrete mix proportions, water-to-cement ratio, and fluidity are kept constant, utilizing Glenium® ACE 430 as a superplasticizer, compared to the naphthalene-formaldehyde-based SP-1, leads to a notable enhancement in concrete freeze-thaw resistance. Specifically, the concrete grade increased from F2300 to F2400. [] This improvement is attributed to the distinct chemical properties and mechanisms of action of polycarboxylate superplasticizers like Glenium® ACE 430.

Q2: How does Glenium® ACE 430 affect the internal structure of cement paste in concrete?

A: Studies employing phase composition analysis of cement paste revealed that using Glenium® ACE 430, especially in conjunction with silica fume, promotes the formation of a denser cement matrix. [] This denser structure arises from the improved dispersion of cement particles facilitated by Glenium® ACE 430, leading to enhanced packing density and reduced porosity within the cement paste.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)

![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)